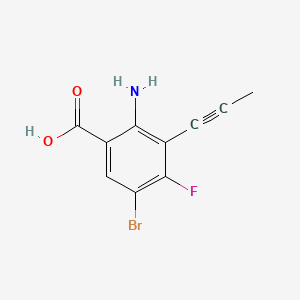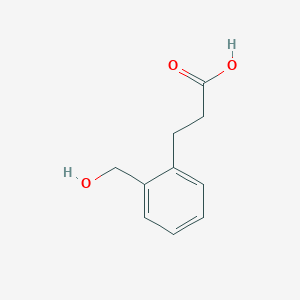![molecular formula C9H15Cl2N3O2 B14781490 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with bis(2-chloroethyl)amine . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform . One common method involves dissolving bis(2-chloroethyl)amine in chloroform and reacting it with uracil derivatives at low temperatures to form the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Alkylation: As a nitrogen mustard, it can alkylate DNA and other nucleophiles.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with DNA result in the formation of DNA adducts, which can lead to cross-linking and inhibition of DNA replication .
科学研究应用
Chemistry
In chemistry, 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione is used as a reagent for studying alkylation reactions and the mechanisms of DNA damage .
Biology
In biological research, this compound is used to study the effects of DNA alkylation on cellular processes. It serves as a model compound for understanding the mechanisms of action of nitrogen mustards .
Medicine
Medically, this compound has been investigated for its potential use as an antineoplastic agent. Its ability to alkylate DNA makes it a candidate for cancer treatment, although its toxicity and side effects are significant concerns .
Industry
In industry, this compound may be used in the synthesis of other chemicals and pharmaceuticals. Its alkylating properties make it useful for modifying various substrates .
作用机制
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione involves the formation of aziridinium ions through intramolecular displacement of chloride ions by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links . This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death .
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used as a chemotherapeutic agent.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Bendamustine: A newer nitrogen mustard with applications in treating various cancers.
Uniqueness
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific structure and the presence of the uracil moiety, which may confer different biological properties compared to other nitrogen mustards . Its specific alkylation pattern and the resulting DNA damage profile can differ from other compounds in this class, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C9H15Cl2N3O2 |
|---|---|
分子量 |
268.14 g/mol |
IUPAC 名称 |
5-[bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h6-7H,2-5H2,1H3,(H2,12,13,15,16) |
InChI 键 |
XOWHMKWZFWUNAF-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(=O)N1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
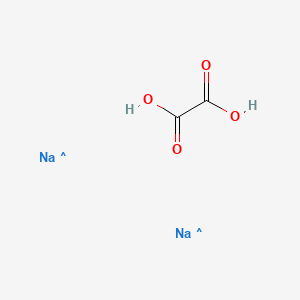
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
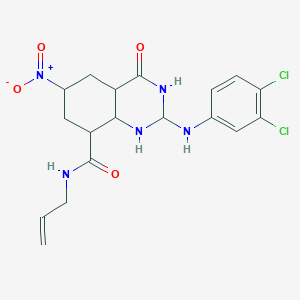
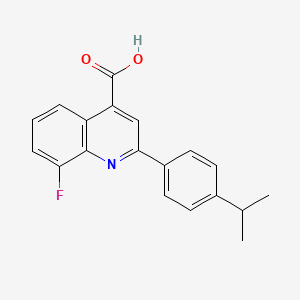
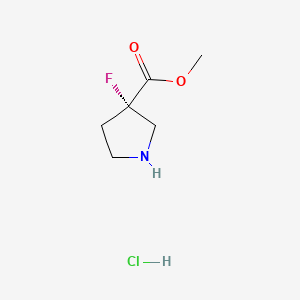
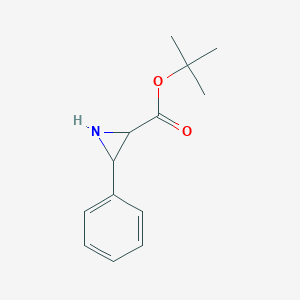
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
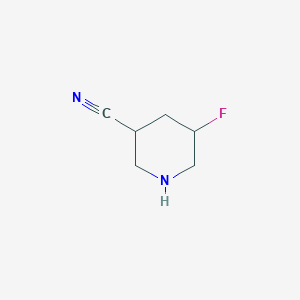
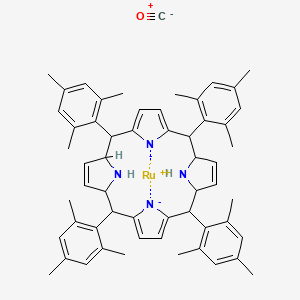
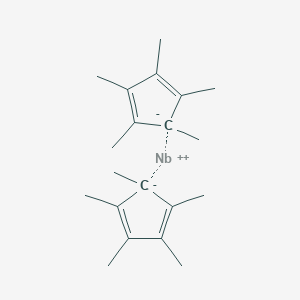
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
